molecular formula C10H10N4O B1311994 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine CAS No. 475275-82-2

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine

Cat. No.: B1311994
CAS No.: 475275-82-2
M. Wt: 202.21 g/mol
InChI Key: WEJFAKXXCCYSLB-UHFFFAOYSA-N
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Description

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine, with the CAS registry number 475275-82-2, is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.22 g/mol . This heterocyclic building block is supplied as a brown to pale brown solid with a melting point range of 166 to 170 °C . It is a valuable intermediate in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules that may act on various biological targets. To preserve its stability, it is recommended to store this compound at room temperature (20-22 °C) under an inert atmosphere and protected from light . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(6-methoxypyridin-3-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-15-10-3-2-7(4-14-10)8-5-13-9(11)6-12-8/h2-6H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJFAKXXCCYSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452575
Record name AGN-PC-0NEQC0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475275-82-2
Record name AGN-PC-0NEQC0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Pyrazine (B50134) and Pyridine (B92270) Derivatives

The construction of complex heteroaromatic systems like 5-(6-methoxypyridin-3-yl)pyrazin-2-amine relies on a toolbox of reliable and versatile chemical reactions. These strategies enable the functionalization of the pyrazine and pyridine rings, as well as the crucial formation of the bond connecting these two heterocyclic moieties.

Nucleophilic Substitution Reactions in Pyrazine Ring Functionalization

The pyrazine ring is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly on halogenated pyrazines. This property is a cornerstone in the functionalization of the pyrazine core. The presence of nitrogen atoms in the ring withdraws electron density, making the ring susceptible to attack by nucleophiles.

In the context of synthesizing pyrazine derivatives, a common strategy involves the displacement of a halide, typically chlorine or bromine, with an amine or other nucleophiles. For instance, the amination of chloropyrazines can often be achieved through nucleophilic substitution by reacting the chloropyrazine with an appropriate primary or secondary amine, sometimes in the presence of a base. This approach provides a direct route to aminopyrazine derivatives.

Cross-Coupling Reactions for Heteroaryl Linkages

The formation of carbon-carbon bonds between two heteroaromatic rings is a pivotal step in the synthesis of molecules like this compound. Transition-metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl and heteroaryl compounds. mdpi.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or boronate ester) with a halide or triflate. mdpi.com For the synthesis of this compound, a Suzuki coupling would typically involve the reaction of a halogenated pyrazine derivative, such as 5-bromo-2-aminopyrazine, with a pyridylboronic acid, like 6-methoxypyridin-3-ylboronic acid.

The general conditions for a Suzuki coupling in this context are outlined in the table below.

Component Typical Reagents/Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine (B1218219) ligand
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/water, Toluene, DMF
Temperature 80-120 °C

The reaction mechanism involves an oxidative addition of the palladium(0) catalyst to the heteroaryl halide, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The versatility and functional group tolerance of the Suzuki coupling make it a highly favored method in pharmaceutical synthesis. mdpi.com

Hantzsch Condensation for Thiazole-Containing Analogs

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for the construction of a thiazole ring. nih.govmdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govmdpi.com While not directly involved in the synthesis of the parent compound, this methodology is crucial for the preparation of thiazole-containing analogs, which are of significant interest in medicinal chemistry. nih.govnih.gov

To create a thiazolyl-pyrazinamine analog, a synthetic strategy could involve an aminopyrazine derivative that is further functionalized to participate in a Hantzsch condensation. For example, an α-halocarbonyl group could be introduced onto the pyrazine ring, which would then react with a thiourea to form the thiazole ring. A series of pyrazine-linked thiazoles have been synthesized through the interaction of a thiosemicarbazone derived from a pyrazine-containing precursor with halo-carbonyl reagents. researchgate.net

Formation of Schiff Bases from Pyridine-Amine Precursors

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reversible reaction is a fundamental transformation in organic chemistry and is relevant for the derivatization of both pyridine and pyrazine amines. Pyridine derivatives bearing an amino group can readily undergo Schiff base condensation with appropriate carbonyl compounds.

These resulting Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations. They can be reduced to form secondary amines or be used as ligands in coordination chemistry.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound via a Suzuki coupling strategy is contingent upon the efficient preparation of the key building blocks: a halogenated aminopyrazine and a substituted pyridylboronic acid.

A common precursor for the pyrazine moiety is 5-bromopyrazin-2-amine . This intermediate can be synthesized through the direct bromination of 2-aminopyrazine (B29847). A typical procedure involves reacting 2-aminopyrazine with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. chemicalbook.com

For the pyridine component, 6-methoxypyridin-3-ylboronic acid is the required precursor. A common synthetic route to this compound starts from 3-bromo-6-methoxypyridine. This starting material can undergo a palladium-catalyzed borylation reaction with bis(pinacolato)diboron, followed by hydrolysis of the resulting boronate ester to yield the desired boronic acid. ontosight.ai Alternatively, lithiation of a suitably substituted pyridine followed by reaction with a borate (B1201080) ester can also furnish the boronic acid. dergipark.org.tr

The following table summarizes the synthesis of these key precursors.

PrecursorStarting MaterialKey Reagents
5-Bromopyrazin-2-amine 2-AminopyrazineN-Bromosuccinimide (NBS)
6-Methoxypyridin-3-ylboronic acid 3-Bromo-6-methoxypyridineBis(pinacolato)diboron, Pd catalyst, Base

Once these precursors are obtained, they can be coupled using the Suzuki reaction conditions described previously to yield the final product, this compound.

Preparation of 6-Methoxypyridin-3-amine and its Derivatives

The synthesis of 6-methoxypyridin-3-amine and its derivatives is a critical step in the construction of more complex molecules. A common strategy involves the functionalization of a pre-existing pyridine ring. For instance, 2-amino-6-methoxy-3-nitropyridine (B1334430), a key derivative, can be synthesized from 2-amino-6-chloro-3-nitropyridine. This transformation is typically achieved through a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy (B1213986) group. The reaction is carried out using sodium methoxide (B1231860) in methanol (B129727) at a controlled temperature, generally between 15°C and 30°C. chemicalbook.comgoogle.com The completion of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Following the reaction, the product is typically precipitated by quenching the reaction mixture in water and then collected by filtration. chemicalbook.com The resulting 2-amino-6-methoxy-3-nitropyridine can then be reduced to the corresponding diamine, which serves as a versatile building block.

Another approach starts from 2,6-dichloro-3-nitropyridine, which undergoes ammonolysis to yield 2-amino-6-chloro-3-nitropyridine. google.com This intermediate is then subjected to methoxylation as described above. The subsequent reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reducing agents, such as catalytic hydrogenation or metal-acid systems, to yield 2,3-diamino-6-methoxypyridine. google.com

The 6-methoxypyridin-3-amine core is also utilized in condensation reactions. For example, it can be condensed with pyrrole-2-carbaldehyde in ethanol (B145695) with a catalytic amount of glacial acetic acid to form a Schiff base, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. semanticscholar.org This reaction demonstrates the utility of the primary amine functionality for constructing larger, more complex molecular architectures.

Table 1: Synthesis of 6-Methoxypyridin-3-amine Derivatives

Starting Material Reagents and Conditions Product Reference
2-amino-6-chloro-3-nitropyridine Sodium methoxide, methanol, 15-30°C 2-amino-6-methoxy-3-nitropyridine chemicalbook.comgoogle.com

Green Chemistry Approaches in Intermediate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. Two prominent techniques in this area are microwave-assisted synthesis and flow chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. biotage.comyoutube.com In the synthesis of aminopyridine and aminopyrimidine derivatives, microwave-assisted methods have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. nanobioletters.comnih.govmdpi.com This technique allows for rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products. The synthesis of various heterocyclic scaffolds, including aminopyrimidines, has been successfully achieved using microwave-assisted aldol (B89426) condensations and other cyclization reactions. nanobioletters.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. acs.org The synthesis of aminopyrimidines and other heterocyclic systems has been effectively demonstrated using flow chemistry setups. africacommons.net For instance, multi-step syntheses can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates. acs.org This approach is particularly beneficial when dealing with unstable or hazardous intermediates.

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

Green Chemistry Technique Application Advantages
Microwave-Assisted Synthesis Synthesis of aminopyridine and aminopyrimidine derivatives Reduced reaction times, improved yields, cleaner reactions
Flow Chemistry Synthesis of aminopyrimidines and other heterocycles Enhanced safety, improved heat and mass transfer, potential for automation and scalability, telescoping of multi-step reactions

Derivatization Strategies and Functional Group Interconversions

Oxidation and Reduction Pathways of Pyrazine Derivatives

The pyrazine ring and its substituents can undergo a variety of oxidation and reduction reactions, allowing for the introduction of new functional groups and modification of the electronic properties of the molecule.

Oxidation: The oxidation of pyrazine derivatives can be achieved using various oxidizing agents. For instance, hydrogen peroxide, often in the presence of a catalyst, can be used to introduce hydroxyl groups or to form N-oxides. rsc.org The oxidation of 2-ethoxy- and 2-chloro-pyrazine derivatives with hydrogen peroxide has been reported. rsc.org Vanadium compounds in combination with pyrazine-2-carboxylic acid can catalyze the oxidation of alkanes using hydrogen peroxide and air, highlighting the role of pyrazine derivatives in catalytic oxidation processes. rsc.org

Reduction: The reduction of nitro-substituted pyrazines is a common and useful transformation. This reaction converts the nitro group into an amino group, which can then be further functionalized. This reduction can be carried out under various conditions, including catalytic hydrogenation or using metal-acid systems. The resulting aminopyrazines are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Substitution Reactions of the Methoxy Group and Amine Functionality

The methoxy and amine groups on the pyridyl and pyrazine rings, respectively, are key handles for further derivatization through substitution reactions.

Substitution of the Methoxy Group: The methoxy group on a pyridine ring can be displaced by nucleophiles, particularly when the ring is activated by electron-withdrawing groups or through the formation of a pyridinium (B92312) salt. Nucleophilic aromatic substitution (SNAr) of methoxypyridines with amines has been demonstrated, providing a route to aminopyridines. ntu.edu.sg The regioselectivity of these reactions is influenced by the position of the methoxy group and the nature of other substituents on the pyridine ring, with substitution often favored at the 2- and 4-positions. echemi.comstackexchange.comyoutube.com

Reactions of the Amine Functionality: The amino group on a pyrazine ring can undergo a variety of transformations. One of the most important reactions is diazotization, which involves treating the primary amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution). organic-chemistry.orgaccessscience.com The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of other functional groups through Sandmeyer-type reactions. clockss.orgrsc.orgresearchgate.net For example, the diazonium group can be replaced by halides, cyano groups, or hydroxyl groups.

Directed Modifications for Scaffold Expansion and Diversity

To explore the structure-activity relationships of pyridyl-pyrazine compounds, it is often necessary to generate a diverse library of analogues. This can be achieved through directed modifications and scaffold expansion strategies, with palladium-catalyzed cross-coupling reactions being particularly powerful tools.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. It is a highly versatile method for forming carbon-carbon bonds. Suzuki coupling of chloropyrazines with various arylboronic acids has been successfully employed to synthesize aryl-substituted pyrazines. consensus.appresearchgate.netrsc.orgbohrium.comresearchgate.net This allows for the introduction of a wide range of aryl and heteroaryl groups onto the pyrazine core.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, also catalyzed by palladium, often with a copper co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling of bromopyrazines with terminal alkynes provides a straightforward route to alkynyl-substituted pyrazines. scirp.orgresearchgate.net These alkynyl derivatives can then undergo further transformations, such as cyclization reactions, to build more complex, fused ring systems.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing scaffold. For pyrazine derivatives, this can be a strategy to create fused heterocyclic systems with novel properties. For example, [3+2] annulation reactions with nitroalkenes can be used to construct five-membered nitrogen-containing heterocycles. chim.it

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Modification

Reaction Substrates Catalyst System Product
Suzuki-Miyaura Coupling Chloropyrazine, Arylboronic acid Palladium catalyst (e.g., Pd(dppb)Cl2) Aryl-substituted pyrazine
Sonogashira Coupling Bromopyrazine, Terminal alkyne Palladium catalyst (e.g., Pd(CF3COO)2/PPh3), Copper co-catalyst (e.g., CuI) Alkynyl-substituted pyrazine

Sophisticated Characterization and Analytical Techniques

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR would be used to identify the number and types of hydrogen atoms in the molecule. For 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine, one would expect to observe distinct signals for the protons on the pyrazine (B50134) and pyridine (B92270) rings, the methoxy (B1213986) group (-OCH₃), and the amine group (-NH₂). The chemical shifts (δ) would indicate the electronic environment of each proton, and the splitting patterns (spin-spin coupling) would reveal the connectivity between adjacent protons.

¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom in the compound would typically produce a distinct signal. The spectrum would be expected to show signals corresponding to the aromatic carbons of the two rings and the carbon of the methoxy group.

Specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the reviewed scientific literature. The expected chemical shifts would be predicted based on the known values for similar pyrazine and pyridine structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive as experimental data is not publicly available.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H 8.0 - 8.5 130 - 155
Pyridine-H 7.0 - 8.8 110 - 165
Amine-H (NH₂) Broad signal, 4.5 - 6.0 N/A

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and methoxy group (around 2850-3100 cm⁻¹), C=N and C=C stretching within the aromatic rings (around 1400-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule. Aromatic systems like the one in the title compound typically exhibit strong absorption in the UV-Vis region due to π → π* transitions. The resulting spectrum, showing wavelengths of maximum absorption (λmax), is characteristic of the compound's conjugated system.

Detailed experimental IR and UV-Vis spectra for this compound have not been reported in the searched literature.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₁₀H₁₀N₄O), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its exact mass (203.0927 g/mol ). No published mass spectrometry data could be located for this compound.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules pack in the solid state and identifies intermolecular interactions such as hydrogen bonding. For this compound, this analysis would confirm the connectivity of the pyridine and pyrazine rings and detail the hydrogen bonding network involving the amine group.

A search of crystallographic databases did not yield a crystal structure for this compound. Therefore, specific data on its solid-state structure and intermolecular interactions are not available.

Table 2: Summary of Analytical Techniques and Expected Information

Technique Information Provided Status for this compound
¹H NMR Number, environment, and connectivity of protons No published experimental data found
¹³C NMR Carbon framework of the molecule No published experimental data found
IR Spectroscopy Presence of functional groups (e.g., -NH₂, -OCH₃) No published experimental data found
UV-Vis Spectroscopy Information on the conjugated electronic system No published experimental data found
Mass Spectrometry Molecular weight and fragmentation patterns No published experimental data found

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. mdpi.com By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths and angles. For heterocyclic compounds, these calculations are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net The optimized geometry corresponds to the lowest energy conformation of the molecule, providing a foundational understanding of its three-dimensional shape.

DFT is also instrumental in analyzing chemical reactivity. researchgate.net The distribution of electron density, calculated through methods like Mulliken atomic charge analysis, can predict sites susceptible to chemical attack. researchgate.net This allows for the identification of the most reactive parts of the molecule, guiding the understanding of its interactions. scispace.com

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wuxibiology.comnih.gov The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small energy gap suggests the molecule is more polarizable and has higher chemical reactivity, indicating that charge transfer can occur more readily within the molecule. nih.govnih.gov The energies of the HOMO and LUMO orbitals can be used to calculate various global reactivity descriptors. researchgate.net

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRepresents the molecule's electron-donating ability. researchgate.net
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRepresents the molecule's electron-accepting ability. researchgate.net
ΔE (Energy Gap)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. nih.gov A smaller gap often correlates with higher reactivity. nih.gov

Theoretical calculations can predict the most likely sites for protonation by evaluating the relative basicity of different atoms within the molecule. In structures containing multiple nitrogen atoms, such as those with pyridine (B92270) and pyrazine (B50134) rings, DFT can be used to determine which nitrogen is the most favorable proton acceptor. For instance, in a related compound, N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine, theoretical studies showed that since pyrazine is a weaker base than pyridine, protonation is preferred on the 2-methoxypyridine (B126380) ring over the pyrazine ring. d-nb.info Such calculations are corroborated by analyzing the C-N-C bond angles; angles significantly larger than 120° can indicate a protonated nitrogen atom. d-nb.info

Furthermore, these studies can elucidate intermolecular interactions. The formation of hydrogen-bonded networks is crucial for the supramolecular assembly of molecules in the solid state. Theoretical models can predict how molecules like 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine might form hydrogen bonds, for example, through intermolecular N-H···N interactions, leading to structures like hydrogen-bonded zigzag chains. d-nb.info

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global descriptors, which are typically calculated from HOMO and LUMO energies. researchgate.netscispace.com These descriptors offer a quantitative measure of a molecule's stability and reactivity tendencies. researchgate.net

Key global reactivity descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Soft molecules tend to be more reactive. nih.gov

Electronegativity (χ): Describes the ability of a molecule to attract electrons. researchgate.net

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. scispace.com

DescriptorFormula
Ionization Potential (I)-EHOMO
Electron Affinity (A)-ELUMO
Chemical Hardness (η)(I - A) / 2
Chemical Softness (σ)1 / η
Electronegativity (χ)(I + A) / 2
Chemical Potential (μ)-(I + A) / 2
Electrophilicity Index (ω)μ2 / 2η

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend theoretical investigations to study how a molecule interacts with larger biological systems, such as proteins.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For compounds like this compound, docking studies can predict how it might interact with the active site of a target protein.

Docking simulations calculate a binding score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com The analysis also reveals specific non-bonded interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. semanticscholar.orgmdpi.com For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been studied as inhibitors of cyclin-dependent kinases (CDK2, CDK4, CDK6), with docking used to analyze the structure-activity relationship and binding mechanisms. nih.gov Similarly, other aminopyrazine derivatives have been optimized as potent inhibitors of targets like phosphodiesterase 5 (PDE5). nih.gov

ParameterDescriptionSignificance in Docking
Binding Affinity/EnergyAn estimation of the strength of the interaction between the ligand and its target protein, typically in kcal/mol.A more negative value suggests a stronger, more favorable binding interaction. mdpi.com
Hydrogen BondsElectrostatic attractions between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom.Key interactions that provide specificity and stability to the ligand-protein complex. semanticscholar.org
Hydrophobic InteractionsThe tendency of nonpolar groups to associate with each other in an aqueous environment.Contribute significantly to the overall binding energy and stability of the complex. mdpi.com

Molecular Docking for Ligand-Target Interactions

Prediction of Binding Affinity and Interaction Modes

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target, typically a protein. In the context of this compound, docking simulations would be employed to place the molecule into the active site of a target kinase. The scoring functions within docking programs then estimate the binding free energy, providing a prediction of the compound's potency.

For structurally related aminopyrazine derivatives, docking studies have successfully rationalized their inhibitory activities. For instance, in studies of pyrazine-linked aminobenzamides as histone deacetylase (HDAC) inhibitors, molecular docking revealed key interactions within the binding pocket that correlated with in vitro activity researchgate.net. Similarly, for derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine targeting cyclin-dependent kinases (CDKs), docking was used to understand the binding mechanism and guide the design of novel inhibitors nih.gov. These studies highlight how specific structural features contribute to high-affinity binding, a principle that is directly applicable to understanding the interactions of this compound.

The predicted binding mode for this compound in a typical kinase active site would likely involve the aminopyrazine core forming critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The methoxypyridine moiety would then be positioned to interact with other regions of the active site, contributing to both affinity and selectivity.

Table 1: Predicted Interaction Residues for a Hypothetical Kinase Target This table is a representative example based on common kinase inhibitor interactions and is not derived from direct experimental data for this specific compound.

Compound MoietyPotential Interacting ResidueInteraction Type
Pyrazine N1Hinge Region Backbone NHHydrogen Bond Acceptor
Pyrazine 2-amino groupHinge Region Backbone C=OHydrogen Bond Donor
Methoxypyridine RingGatekeeper ResidueHydrophobic Interaction
Methoxy (B1213986) Group OxygenSolvent or Side ChainHydrogen Bond Acceptor
Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is determined by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The aminopyrazine core of this compound is rich in hydrogen bond donors and acceptors. The amino group and the pyrazine nitrogen atoms are crucial for anchoring the molecule in the kinase hinge region. Studies on related pyrazinamide (B1679903) analogs have shown that the pyrazine nitrogen can act as a hydrogen bond acceptor rsc.org. Furthermore, computational studies on 3-aminopyrazine-2-carboxamides have indicated the potential for intramolecular hydrogen bonds, which can influence the compound's conformation and physicochemical properties nih.gov. The methoxy group on the pyridine ring also introduces an additional hydrogen bond acceptor site. The strength and geometry of these hydrogen bonds are critical for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent molecules.

For pyrazine derivatives, several QSAR studies have been successfully conducted. These studies have utilized various molecular descriptors, including electronic, steric, and hydrophobic parameters, to build predictive models for activities such as antiproliferative effects semanticscholar.orgresearchgate.net. For example, 3D-QSAR models have been developed for pyrazine derivatives targeting PIM-1 kinase, identifying key structural features that enhance inhibitory potential researchgate.net.

A hypothetical QSAR model for a series of analogs of this compound might reveal that:

Increased electron-donating capacity of substituents on the pyridine ring enhances activity.

The size and shape of substituents at the 2-amino position of the pyrazine ring are critical for optimal interaction.

Specific electrostatic potential distributions around the molecule are favorable for binding.

These insights allow medicinal chemists to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Table 2: Key Descriptors in a Hypothetical QSAR Model This table illustrates the types of descriptors that could be significant in a QSAR study for this class of compounds.

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicHOMO/LUMO energyCorrelates with reactivity and charge-transfer interactions
StericMolar Refractivity (MR)Relates to the volume and polarizability of substituents
HydrophobicLogPInfluences membrane permeability and hydrophobic interactions in the binding site
TopologicalWiener IndexDescribes molecular branching and size

Molecular Dynamics Simulations (Implicit)

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its stability and conformational changes over time. Implicit solvent MD simulations represent the solvent as a continuum, which is computationally less expensive than explicit solvent models while still capturing the essential effects of solvation.

MD simulations of related pyridine-based kinase inhibitors have been used to assess the stability of the docked conformation and to refine the understanding of binding interactions nih.gov. For pyrazine derivatives interacting with human serum albumin, MD simulations have shown how these molecules can enhance the stability of the protein semanticscholar.org.

For this compound, an implicit MD simulation would typically be initiated from the best-docked pose in the target kinase. The simulation would track the movements of the ligand and protein atoms over nanoseconds. Analysis of the simulation trajectory could reveal:

The stability of the key hydrogen bonds identified in docking.

The flexibility of the ligand within the binding pocket.

The role of water molecules in mediating ligand-protein interactions (though less detailed in implicit solvent).

Calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone nih.gov.

These simulations offer a more realistic picture of the binding event and can help to validate or refine the hypotheses generated from static docking studies.

Structure Activity Relationship Sar Studies and Rational Ligand Design

Impact of Pyrazine (B50134) and Pyridine (B92270) Core Modifications on Biological Activityresearchgate.netnih.gov

The replacement of the pyrazine core with other aromatic heterocycles, such as pyrimidine (B1678525), is a common strategy to modulate π-stacking interactions. nih.gov π-stacking is a critical non-covalent interaction that contributes to the binding affinity of a ligand to its target protein. researchgate.netrsc.org The efficiency of this interaction is influenced by the electronic nature and dipole moment of the aromatic rings involved. nih.gov

Replacing the pyrazine ring with a pyrimidine ring alters the distribution of nitrogen atoms within the six-membered ring. This change affects the heterocycle's electrostatic potential and dipole moment, which can either enhance or weaken π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. nih.gov Studies comparing purine (B94841) and pyrimidine systems have shown that such modifications can significantly impact stacking propensity. nih.gov For instance, the arrangement of nitrogen atoms in pyrimidine can lead to different geometries and energies in π-stacking complexes compared to pyrazine. unl.edu

Table 1: Comparison of Heterocyclic Cores for π-Stacking Potential
Core HeterocycleKey Features for π-StackingPotential Impact on Biological Activity
PyrazineSymmetrical nitrogen placement, electron-deficient ring. pharmablock.comCan engage in favorable π-stacking interactions, often with electron-rich aromatic residues.
PyrimidineAsymmetrical nitrogen placement, alters dipole moment. unl.eduMay lead to altered stacking geometry and strength, potentially improving binding affinity or selectivity. nih.gov
PyridazineAdjacent nitrogen atoms, significant dipole moment. nih.govCan form strong, directed interactions, but may also introduce unfavorable steric or electronic clashes.

Effects of Side-Chain Variations and Steric Bulkscripps.edunih.gov

Variations in the side chains attached to the core scaffold, such as the 2-amino group on the pyrazine ring and the 6-methoxy group on the pyridine ring, are crucial for tuning the molecule's properties. The size, shape, and flexibility of these side chains can have a profound impact on how the ligand fits into its binding site.

Table 2: Influence of Steric Bulk on Receptor Binding
Modification TypeExamplePotential EffectRationale
Small Substituent-NH2, -OH, -CH3May allow access to smaller, constrained pockets.Minimal steric clash, allows for precise interactions.
Medium Substituent-OCH2CH3, -CyclopropylCan fill moderately sized pockets to increase van der Waals contacts.Balances increased binding footprint with manageable steric profile. pressbooks.pub
Large/Bulky Substituent-t-Butyl, -PhenylMay enhance binding if a large hydrophobic pocket is available, or decrease binding due to steric hindrance. oregonstate.eduSignificant increase in surface area contact or steric repulsion. nih.gov

Bioisosteric Replacements to Modulate Molecular Interactionsscripps.edudrughunter.com

Bioisosteric replacement is a cornerstone of medicinal chemistry used to fine-tune a molecule's physicochemical and pharmacological properties without drastically altering its structure. drughunter.com A bioisostere is a functional group or atom that has similar physical or chemical properties to another, allowing it to produce broadly similar biological effects. scripps.edu

For the 5-(6-methoxypyridin-3-yl)pyrazin-2-amine scaffold, several bioisosteric replacements could be considered. The 2-amino group, which often acts as a hydrogen bond donor, could be replaced with other groups that can perform a similar function, such as a hydroxyl group or a small amide. The 6-methoxy group is another key target for modification. Replacing the methyl ether with bioisosteres like a fluorine atom or a trifluoromethyl group can alter electronic properties and metabolic stability. scripps.educambridgemedchemconsulting.com Amide bonds can be replaced by heterocycles like oxadiazoles (B1248032) or triazoles to improve metabolic stability while mimicking the hydrogen bonding properties. pressbooks.pubnih.gov

Table 3: Potential Bioisosteric Replacements
Original GroupBioisosteric ReplacementRationale for Replacement
-OCH3 (Methoxy)-F, -Cl, -CF3Modulate electronics and lipophilicity; block metabolic oxidation. scripps.edu
-NH2 (Amine)-OH, -NHCH3Alter hydrogen bonding capacity and basicity.
Pyridine Ring NitrogenC-HRemove hydrogen bond acceptor capability to test its importance.
Amide Linker (if present in analogs)1,2,4-Oxadiazole, 1,2,4-TriazoleIncrease metabolic stability and maintain key interactions. pressbooks.pubnih.gov

Elucidation of Pharmacophores and Key Structural Determinantsnih.govscripps.edu

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the pyrazine-pyridine scaffold, pharmacophore modeling can identify the essential features for activity.

Based on related structures, a likely pharmacophore model would include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazine and pyridine rings. pharmablock.comnih.gov

Hydrogen Bond Donor: The 2-amino group on the pyrazine ring.

Aromatic/Hydrophobic Regions: The pyrazine and pyridine rings themselves, which can engage in π-stacking and hydrophobic interactions. nih.gov

Docking studies and 3D-QSAR (Quantitative Structure-Activity Relationship) analyses on analogous series often reveal that specific hydrogen bonds, for instance with residues like Gln, Asp, or Asn in a kinase hinge region, are crucial for high-affinity binding. nih.gov The precise spatial arrangement of these features is a key determinant of biological activity. researchgate.net

Optimization Strategies for Molecular Potency and Selectivitynih.govnih.gov

Optimizing a lead compound like this compound involves a multi-parameter approach to enhance potency against the desired target while minimizing activity against off-targets (selectivity). mdpi.com

Strategies include:

Structure-Based Design: If the 3D structure of the target protein is known, computational docking can be used to design modifications that improve the fit and interactions within the binding site. nih.govsemanticscholar.org

Systematic SAR Exploration: Synthesizing libraries of analogs where specific positions on the scaffold are varied allows for a comprehensive understanding of how different substituents affect potency and selectivity. nih.govmdpi.comnovartis.com For example, a series of compounds with different substitutions at the 5-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core was shown to have a significant impact on activity. nih.gov

By systematically applying these optimization strategies, researchers can evolve a promising lead compound into a highly potent and selective clinical candidate. mdpi.com

Molecular Mechanisms of Action and Biological Target Identification

Identification of Molecular Targets for 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine Derivatives

Derivatives built upon the this compound scaffold have been identified as potent inhibitors of distinct enzyme families, namely phosphodiesterases and protein kinases.

A significant body of research has focused on the aminopyridopyrazinone class of compounds, which incorporates the 6-methoxypyridin-3-yl moiety. These derivatives have been identified as potent and selective inhibitors of Phosphodiesterase type 5 (PDE5). mdpi.comnih.gov PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in the nitric oxide (NO) signaling pathway. nih.govscirp.org By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to its accumulation. nih.gov This enhancement of cGMP signaling results in smooth muscle relaxation and vasodilation. nih.gov

Efforts to optimize this chemical series led to the discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a compound noted for its high potency and selectivity for PDE5. nih.gov Further studies on pyridopyrazinone derivatives confirmed their nanomolar inhibitory activity against the PDE5 enzyme. mdpi.com

Table 1: PDE5 Inhibitory Activity of Selected Pyridopyrazinone Derivatives

Compound ID Description Target IC₅₀ (nM)
11b Oxadiazole-based derivative with terminal 4-NO₂ substituted phenyl ring PDE5 18.13

| Series E/G | General pyridopyrazinone derivatives | PDE5 | 18.13–41.41 |

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism. mdpi.comnih.gov Its dysregulation is a common feature in various human cancers. mdpi.commdpi.com Derivatives containing the methoxypyridine structure have been developed as potent dual inhibitors of PI3K and mTOR. mdpi.com

For instance, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors. mdpi.com One compound from this series, 22c , which features a quinoline (B57606) core, demonstrated exceptional potency against both PI3Kα and mTOR. mdpi.com Research has confirmed that the methoxypyridine moiety is critical for the inhibitory activity of this class of compounds against PI3Kα. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Methoxypyridine Derivatives

Compound ID Description Target IC₅₀ (nM)
22c Sulfonamide methoxypyridine with quinoline core PI3Kα 0.22

| 22c | Sulfonamide methoxypyridine with quinoline core | mTOR | 23 |

DNA gyrase is a bacterial enzyme that plays a vital role in DNA replication and is a validated target for antibacterial agents. ascopost.com It is a type II topoisomerase that introduces negative supercoils into DNA. ascopost.com While various classes of compounds are known to inhibit DNA gyrase, a review of the available scientific literature did not yield direct evidence of inhibitory activity by this compound or its immediate derivatives against the DNA gyrase-DNA complex. Studies have been conducted on Schiff base ligands derived from 6-methoxypyridin-3-amine for antimicrobial activity, but these did not specifically identify DNA gyrase as the target. nih.govsemanticscholar.org

Ligand-Protein Binding Modes and Conformational Changes

The efficacy of an inhibitor is determined by its precise interaction with the target protein's binding site. Molecular docking and X-ray crystallography studies have provided detailed insights into how derivatives of this compound bind to their respective enzyme targets.

In the context of PI3K/mTOR inhibitors , the methoxypyridine moiety has been shown to be a critical component for activity. nih.gov X-ray crystal structures reveal that these inhibitors bind in the ATP-binding pocket of the kinase. nih.gov The binding is often stabilized by crucial hydrogen bonds. For example, in one class of PI3Kα inhibitors, the sulfonamide and thiadiazole groups form two major hydrogen bonds with the catalytic Lys-802 residue. nih.gov In PI3Kδ inhibitors, hydrogen bonds are commonly observed with the backbone NH of Val828 in the hinge region and the backbone carbonyl of Glu826. nih.gov The binding of certain inhibitors can also induce conformational changes in the enzyme; some quinazolinone-based inhibitors cause a downward shift of the Met804 residue in p110δ, creating a novel induced pocket that is critical for high-affinity binding. scirp.org

Table 3: Key Ligand-Protein Interactions for Methoxypyridine Derivatives

Target Derivative Class Key Interacting Residues Type of Interaction
PDE5 Pyridopyrazinones Gln817, Met816 Hydrogen Bonding
PDE5 Pyridopyrazinones Phe786, Phe820 Hydrophobic
PI3Kα Sulfonamides Lys-802 Hydrogen Bonding

| PI3Kδ | Triaminopyrimidines | Val828, Glu826 | Hydrogen Bonding |

Modulation of Cellular Signaling Pathways and Gene Expression

By inhibiting specific enzymes, derivatives of this compound can profoundly modulate intracellular signaling pathways and consequently alter cellular function and gene expression.

Inhibition of PDE5 directly impacts the NO/cGMP signaling pathway. By preventing cGMP degradation, these compounds amplify the downstream effects of NO, which are crucial for processes like vasodilation. nih.gov This modulation is the primary mechanism for their therapeutic applications. Some studies have also shown that PDE5 inhibitors can have downstream effects on gene expression; for instance, sildenafil (B151) citrate (B86180) has been observed to downregulate the expression of PDE5A mRNA in human natural killer cells. mdpi.com

The inhibition of the PI3K/AKT/mTOR pathway has more extensive consequences on cellular signaling. mdpi.comnih.gov This pathway is a central regulator of cell fate, and its blockade can halt the cell cycle and induce apoptosis (programmed cell death). mdpi.com Western blot analyses have confirmed that potent PI3K/mTOR inhibitors, such as compound 22c , can effectively decrease the phosphorylation of AKT, a key downstream effector in the pathway, thereby confirming the mechanism of action at a cellular level. mdpi.com The deregulation of this pathway in cancer often involves the overexpression of key genes like PIK3CA, AKT1, and MTOR. nih.gov Therefore, inhibitors targeting this pathway effectively counter the effects of this aberrant gene expression, leading to anti-proliferative effects. mdpi.commdpi.com Furthermore, suppressing components of the mTOR pathway, such as RAPTOR or RICTOR, has been shown to induce autophagy and inhibit apoptosis and senescence, processes governed by complex gene expression programs. nih.gov

Applications As a Chemical Scaffold in Contemporary Medicinal Chemistry Research

Design and Development of Novel Inhibitors for Therapeutic Targets

The inherent properties of the 5-(6-methoxypyridin-3-yl)pyrazin-2-amine scaffold, including its ability to form key hydrogen bonds and engage in various molecular interactions, make it an attractive starting point for the development of potent and selective inhibitors for several important therapeutic targets.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. ed.ac.uk The aminopyridine and pyrazine (B50134) components of the scaffold are prevalent in many known kinase inhibitors.

Research into compounds containing a 3-methoxy-2-aminopyridine moiety, a structure closely related to the subject scaffold, has led to the identification of potent inhibitors of the oncogenic kinase bRAF. researchgate.netnih.gov For instance, (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol was identified as a potent bRAF inhibitor. nih.gov However, this series of compounds showed potential for mutagenicity and time-dependent drug-drug interactions due to metabolic oxidation. researchgate.netnih.gov Subsequent structural modifications aimed at reducing the electron density of the 3-methoxy-2-aminopyridine ring or blocking the site of metabolic oxidation were successful in mitigating these safety concerns. researchgate.netnih.gov

Furthermore, the 2,6-disubstituted pyrazine framework, another key feature of the title compound, has been explored for the development of Casein Kinase 2 (CSNK2A) inhibitors. nih.gov Modifications at the 6-position of the pyrazine ring were investigated to enhance selectivity over other kinases like PIM3. nih.gov This research highlights the utility of the pyrazine core in designing selective kinase inhibitors with potential antiviral and anticancer applications. nih.gov

Target KinaseScaffold FragmentKey FindingsReference
bRAF3-methoxy-2-aminopyridineIdentified potent inhibitors but with metabolic liabilities. Structural modifications successfully reduced safety risks. researchgate.netnih.gov
CSNK2A2,6-disubstituted pyrazineDeveloped potent and cell-active inhibitors with improved selectivity over PIM3 kinase. nih.gov

Phosphodiesterase Inhibitors

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, such as cyclic GMP. The this compound scaffold has been integral to the development of potent and selective phosphodiesterase type 5 (PDE5) inhibitors.

A novel series of aminopyridopyrazinones were developed as PDE5 inhibitors, where the 7-(6-methoxypyridin-3-yl) moiety was a key structural feature. nih.govnih.gov Optimization of this series led to the discovery of compounds with excellent potency and selectivity. For example, 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one was identified as a potent and selective PDE5 inhibitor with a favorable pharmacokinetic profile. nih.gov

Further work on this series culminated in the identification of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, and brain-penetrant PDE5 inhibitor. nih.gov This compound demonstrated robust in vivo efficacy in a spontaneously hypertensive rat model and has entered clinical trials. nih.gov

CompoundTargetKey AttributesReference
3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-onePDE5Potent and selective inhibitor with an excellent pharmacokinetic profile. nih.gov
3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-onePDE5Potent, orally active, brain penetrant, and demonstrated in vivo efficacy. Entered clinical trials. nih.gov

Gamma-Secretase Modulators

The methoxypyridine and methoxypyrazine moieties have been incorporated into novel gamma-secretase modulators. escholarship.org The introduction of these heteroatoms was intended to improve aqueous solubility. escholarship.org Specifically, methoxypyridine and methoxypyrazine analogs were synthesized and showed improved activity in inhibiting the formation of Aβ42. escholarship.org Several compounds from this novel series were found to be capable of crossing the blood-brain barrier. escholarship.org Treatment with a methoxypyridine-derived compound led to a reduction in Aβ42 levels in both the plasma and brain of transgenic mouse models of Alzheimer's disease. escholarship.org

Scaffold for Antimicrobial Agent Development (e.g., Schiff Base Metal Complexes)

The this compound scaffold has also been utilized in the development of antimicrobial agents, particularly through the formation of Schiff bases and their metal complexes. Schiff bases derived from heterocyclic amines often exhibit a broad spectrum of biological activities. nih.govnih.gov

A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. nih.govmdpi.com This ligand and its copper(II) and cobalt(II) metal complexes were screened for their antimicrobial activity against several bacterial species, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. nih.govmdpi.com The results indicated that the Schiff base ligand itself showed considerably higher binding affinity against various microbial species, a finding supported by in silico molecular docking studies. nih.govmdpi.com The complexation of Schiff bases with metal ions is a known strategy to enhance their biological activity. nih.govjetir.orgresearchgate.net

Contribution to Anticancer Research via Structural Modifications

The structural components of this compound have been featured in compounds developed for anticancer research. As mentioned in the kinase inhibitors section, a compound containing the 3-methoxy-2-aminopyridine core was identified as a potent inhibitor of the oncogenic kinase bRAF. nih.gov This highlights the potential of this part of the scaffold in developing targeted cancer therapies.

Furthermore, structural modifications of various natural products and heterocyclic compounds using moieties like piperazine (B1678402) have yielded derivatives with potent anticancer activities. nih.gov For example, the introduction of a piperazine ring to natural products has led to hybrid compounds with significant cytotoxicity against various cancer cell lines. nih.gov While not a direct application of the title compound, this demonstrates a broader strategy in medicinal chemistry where core heterocyclic structures are modified to enhance their therapeutic properties, a principle that can be applied to the this compound scaffold. For instance, novel amide derivatives of a related structure, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as HeLa and PANC-1. researchgate.net

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry, particularly with a focus on green chemistry principles, offers substantial opportunities to improve the synthesis of 5-(6-methoxypyridin-3-yl)pyrazin-2-amine. Current multi-step syntheses may rely on hazardous reagents, harsh reaction conditions, and produce significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, facilitating mass transfer and catalyst activation.

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the final product without isolating intermediates would significantly improve atom economy and reduce waste.

Catalysis: The use of novel, recyclable catalysts, such as modified ZnO nanoparticles or other nanocatalysts, could lead to higher efficiency and sustainability. rasayanjournal.co.in

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Green Solvents: Investigating the use of ionic liquids or water as reaction media can reduce the reliance on volatile and toxic organic solvents. rasayanjournal.co.in

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction time, higher yields, cleaner reactions.Optimization of temperature, pressure, and solvent conditions.
Multicomponent ReactionsIncreased atom economy, reduced waste, simplified purification.Design of a convergent one-pot synthesis strategy.
Flow ChemistryEnhanced safety, scalability, and process control.Development of a continuous manufacturing process.
Green CatalysisUse of recyclable and non-toxic catalysts, milder conditions.Screening for efficient heterogeneous or biocatalysts.
Table 1: Comparison of Sustainable Synthetic Strategies for Future Research.

Integration of Advanced Computational Methods for Predictive Design

In silico techniques are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. For this compound, computational methods can guide the synthesis of new derivatives with enhanced potency and selectivity.

Future computational research should focus on:

Molecular Docking: Simulating the binding of this compound and its virtual derivatives to the active sites of various protein targets, such as kinases (e.g., PI3K, CDK2, RIOK2) and phosphodiesterases (e.g., PDE5), can help predict binding affinities and modes. nih.govresearchgate.netrsc.orgresearchgate.net This can prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the structural features of derivatives and their biological activity. This allows for the prediction of the activity of unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target protein, revealing the stability of the complex and key intermolecular interactions over time.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

Elucidation of Novel Biological Targets and Mechanisms of Action

The biological activity of this compound is not yet fully characterized. A crucial area of future research is the systematic screening of this compound against a wide range of biological targets to uncover its full therapeutic potential. The structural motifs present in the molecule suggest several promising avenues for investigation.

Key research directions include:

Kinase Profiling: Given that many pyrazine (B50134) and pyridine (B92270) derivatives are kinase inhibitors, this compound should be screened against a broad panel of human kinases. nih.govresearchgate.net This could identify novel targets in oncology, immunology, or neurology.

Phosphodiesterase Inhibition: Related aminopyridopyrazinone structures have shown potent inhibition of phosphodiesterase 5 (PDE5). researchgate.netnih.gov Investigating the activity of this compound against various PDE isoforms is a logical next step.

Other Enzyme and Receptor Screening: The compound should be evaluated against other enzyme families and receptor types where related heterocyclic compounds have shown activity, such as tubulin polymerization or G-protein coupled receptors. nih.gov

Mechanism of Action Studies: Once a primary target is identified, detailed biochemical and cell-based assays are needed to elucidate the precise mechanism of action. This includes determining the mode of inhibition (e.g., competitive, non-competitive), its effects on downstream signaling pathways, and its impact on cellular processes like proliferation, apoptosis, and cell cycle progression.

Expansion of the Chemical Space through Creative Derivatization

To explore the structure-activity relationship (SAR) and optimize the properties of this compound, a systematic and creative derivatization strategy is essential. By modifying different parts of the molecule, it is possible to enhance potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts should explore modifications at several key positions:

The Amino Group (Pyrazine Ring): The primary amine at the 2-position of the pyrazine ring is a key site for derivatization. It can be acylated, alkylated, or used as a handle to introduce a wide variety of functional groups and build more complex structures, such as amides or sulfonamides. researchgate.net

The Methoxy (B1213986) Group (Pyridine Ring): The methoxy group at the 6-position of the pyridine ring can be demethylated to the corresponding phenol, which can then be used to introduce a diverse range of ethers or esters.

The Pyridine and Pyrazine Rings: The aromatic rings themselves can be further functionalized with substituents such as halogens, alkyls, or cyano groups to modulate the electronic properties and steric profile of the molecule.

Modification SitePotential DerivativesGoal of Modification
Pyrazin-2-amineAmides, sulfonamides, secondary/tertiary aminesImprove target binding, modulate solubility and cell permeability.
Pyridin-6-methoxyPhenol, ethers, estersExplore new interactions with the target, alter pharmacokinetics.
Aromatic RingsHalogenation, alkylation, cyanationFine-tune electronic properties, enhance potency and selectivity.
Table 2: Proposed Derivatization Strategies for Expanding Chemical Space.

Potential for Applications in Emerging Areas of Chemical Biology

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable tool for chemical biology research. Such tools are essential for dissecting complex biological processes.

Unexplored avenues in this area include:

Development of Chemical Probes: By attaching a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) to a non-critical position of the molecule, it can be converted into a chemical probe. Such probes can be used to identify the cellular targets of the compound through techniques like affinity chromatography or fluorescence microscopy.

Targeted Protein Degradation: The scaffold could serve as a "warhead" for a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Photo-pharmacology: The introduction of a photo-responsive group could allow for the spatial and temporal control of the compound's activity using light. This would enable precise studies of its biological effects in living systems.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics and novel chemical tools to explore the complexities of biology.

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine?

A1. Synthesis typically involves coupling pyrazin-2-amine derivatives with functionalized pyridine moieties. Key methods include:

  • Suzuki-Miyaura cross-coupling : To introduce the 6-methoxypyridin-3-yl group to the pyrazine core. This method is widely used for aryl-aryl bond formation and requires palladium catalysts and boronic acid intermediates .
  • Nucleophilic substitution : For introducing amine groups at the pyrazine C2 position, using halogenated precursors (e.g., 5-bromo-pyrazin-2-amine) and methoxy-pyridine derivatives under basic conditions .
  • Protection/deprotection strategies : For ensuring regioselectivity, especially when working with reactive amine groups .

Q. Example Reaction Table :

StepReagents/ConditionsYieldReference
1Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C65%
2K₂CO₃, DMF, 100°C72%

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

A2. Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and methoxy group integrity.
  • High-resolution mass spectrometry (HRMS) : To verify the exact mass (e.g., calculated [M+H]⁺ = 217.0987) .
  • HPLC with UV/Vis detection : For purity assessment (>95% recommended for biological assays).
  • X-ray crystallography : For unambiguous structural confirmation (see Advanced Q1 for details) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the molecular structure?

A3. X-ray diffraction using programs like SHELXL refines bond lengths, angles, and torsion angles. For example:

  • The methoxy group’s orientation and pyrazine-pyridine dihedral angle can be precisely determined.
  • Key parameters : Compare experimental data with DFT-optimized geometries to validate intramolecular interactions (e.g., hydrogen bonding) .

Q. Example Crystallographic Data :

ParameterValue
Space groupP2₁/c
Dihedral angle (pyrazine-pyridine)12.5°
R-factor<0.05

Q. Q4. How do researchers address contradictory bioactivity data across studies?

A4. Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .
  • Off-target effects : Use isogenic cell lines or CRISPR-edited models to isolate target-specific activity .

Q. Resolution Workflow :

Replicate experiments with independent synthetic batches.

Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization).

Apply statistical tools (e.g., ANOVA for inter-lab variability).

Q. Q5. What computational strategies optimize this compound for kinase inhibition?

A5. Rational design approaches include:

  • Docking studies : To model interactions with kinase ATP-binding pockets (e.g., ATR kinase).
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories recommended) .

Q. Example SAR Insights :

ModificationEffect on ATR IC₅₀Reference
6-Methoxy → 6-Cl3-fold decrease
Pyrazine C2-NH₂ → N-MeLoss of activity

Q. Q6. How are structural analogs designed to improve metabolic stability?

A6. Strategies include:

  • Isotere replacement : Substitute the methoxy group with CF₃ or cyclopropoxy to reduce CYP450-mediated oxidation .
  • Deuterium incorporation : At metabolically vulnerable positions (e.g., pyridine C-H bonds) .
  • Prodrug approaches : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections .

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